4-(Benzyloxy)-N-methyl-2-nitroaniline
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Overview
Description
4-(Benzyloxy)-N-methyl-2-nitroaniline is an organic compound that features a benzyloxy group attached to a nitroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by methylation and benzyloxylation. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Methylation: The nitroaniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO)
Major Products
Reduction: 4-(Benzyloxy)-N-methyl-2-aminobenzene
Oxidation: 4-(Benzyloxy)benzaldehyde
Substitution: Various substituted aniline derivatives
Scientific Research Applications
4-(Benzyloxy)-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the benzyloxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzylidene
- 4-(Benzyloxy)-2-hydroxybenzylamine
Uniqueness
4-(Benzyloxy)-N-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a benzyloxy group on the aniline core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-2-nitro-4-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13-8-7-12(9-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMAROMEJZCELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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